

Electrical resistivity of metastable TiSi_2 phases

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Compound of Interest

Compound Name: *Titanium disilicide*

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An In-depth Technical Guide: Electrical Resistivity of Metastable TiSi_2 Phases

Abstract

Titanium disilicide (TiSi_2) is a critical material in the microelectronics industry, primarily used for contacts and local interconnects in integrated circuits due to its low electrical resistivity and high thermal stability.[1][2] The formation of TiSi_2 from a thin titanium film on silicon involves a sequence of phase transformations, typically proceeding through one or more metastable phases before reaching the stable, low-resistivity C54 phase. The electrical properties of these metastable phases—amorphous TiSi_x , C49- TiSi_2 , and C40- TiSi_2 —are of paramount importance as they influence the final device performance and the thermal budget required for processing. This guide provides a detailed examination of the electrical resistivity of these metastable phases, outlines the experimental protocols for their synthesis and characterization, and presents the data in a structured format for researchers and engineers in materials science and semiconductor technology.

Introduction to TiSi_2 Phases

The reaction between a titanium thin film and a silicon substrate is a solid-state process initiated by thermal annealing. This reaction leads to the formation of several TiSi_2 polymorphs:

- **Amorphous TiSi_x :** An initial intermixed, non-crystalline layer of titanium and silicon that forms at low temperatures. It is characterized by very high resistivity.[2]
- **C49- TiSi_2 :** A metastable phase with a base-centered orthorhombic crystal structure.[1][3] It is the first crystalline phase to nucleate at temperatures between 450°C and 650°C.[1][3] Its

resistivity is significantly higher than the desired final phase, typically ranging from 60 to 90 $\mu\Omega\cdot\text{cm}$.^[2]

- C40-TiSi₂: Another metastable hexagonal phase. Its formation can be promoted, often by using a template layer like TaSi₂, and it exhibits a resistivity intermediate between the C49 and C54 phases.^{[4][5]}
- C54-TiSi₂: The thermodynamically stable phase with a face-centered orthorhombic structure.^{[1][3]} It forms at higher temperatures (typically above 650°C) via a transformation from a metastable phase.^[3] The C54 phase is highly desirable for electronic applications due to its very low electrical resistivity, which is in the range of 12-20 $\mu\Omega\cdot\text{cm}$.^[2]

The transition from the high-resistivity C49 phase to the low-resistivity C54 phase is a critical step in the manufacturing of semiconductor devices.^[2]

Electrical Resistivity Data

The electrical resistivity is a key parameter that distinguishes the various phases of **titanium disilicide**. The values are highly dependent on the specific processing conditions, film thickness, and purity. A summary of typical resistivity values reported in the literature is presented below.

Phase	Type	Crystal Structure	Typical Resistivity ($\mu\Omega\cdot\text{cm}$)	Measurement Temperature
Amorphous TiSi _x	Metastable	Amorphous	> 100 (Extremely High) ^[2]	Room Temperature
C49-TiSi ₂	Metastable	Base-Centered Orthorhombic	52 - 90 ^{[2][4][5]}	Room Temperature
C40-TiSi ₂	Metastable	Hexagonal	22 - 50 ^{[4][5][6]}	Room Temperature
C54-TiSi ₂	Stable	Face-Centered Orthorhombic	12 - 20 ^[2]	Room Temperature

Experimental Protocols

Synthesis of Metastable TiSi_2 Thin Films

A standard method for forming TiSi_2 phases is through the solid-state reaction of a deposited titanium film on a silicon substrate using Rapid Thermal Annealing (RTA).

Protocol: Two-Step RTA for C49 and C54 Phase Formation

- Substrate Preparation:
 - Begin with a single-crystal silicon wafer, typically with a (100) orientation.
 - Perform a standard pre-deposition cleaning procedure (e.g., RCA clean) to remove organic and metallic contaminants, followed by a dilute hydrofluoric acid (HF) dip to remove the native oxide layer.
- Titanium Film Deposition:
 - Immediately transfer the cleaned wafer into a high-vacuum deposition system.
 - Deposit a thin film of titanium (e.g., 20-100 nm thick) onto the silicon substrate.^[3] Sputtering (DC magnetron or ionized metal plasma) is a common industrial method.^{[2][7]}
- First Annealing Step (C49 Formation):
 - Place the wafer in a Rapid Thermal Annealing (RTA) chamber with a nitrogen (N_2) ambient. The nitrogen ambient is used to form a titanium nitride (TiN) layer on the surface, which can act as a diffusion barrier.
 - Anneal at a temperature between 550°C and 700°C for a short duration (e.g., 30-60 seconds).^[2] This step consumes the titanium in contact with silicon to form the high-resistivity, metastable C49- TiSi_2 phase.^[2]
- Selective Etch (Optional but common in device fabrication):
 - After the first anneal, the unreacted titanium and the top TiN layer are selectively removed using a wet chemical etch (e.g., an ammonia-peroxide mixture), leaving the C49- TiSi_2 only

in the areas where titanium was in contact with silicon.

- Second Annealing Step (C54 Transformation):
 - Perform a second RTA step at a higher temperature, typically between 750°C and 850°C, for 30-60 seconds.^[2] This provides the thermal energy required to overcome the nucleation barrier for the C49-to-C54 phase transformation, resulting in the desired low-resistivity C54-TiSi₂ film.^[2]

Note on C40-TiSi₂ Formation: The C40 phase is not typically formed in a simple Ti/Si reaction. Its synthesis can be promoted by introducing an intermediate layer, such as Tantalum (Ta), which first forms C40-TaSi₂ and acts as a template for the subsequent growth of C40-TiSi₂.^[5] Laser annealing has also been explored to selectively form the C40 phase.^[8]

Measurement of Electrical Resistivity

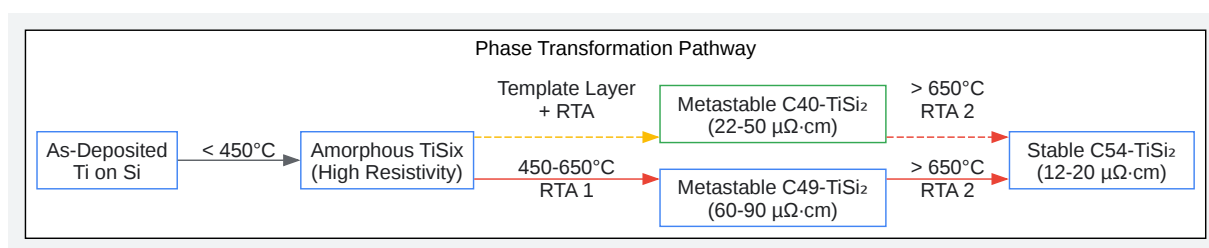
The four-point probe method is a standard and highly accurate technique for measuring the sheet resistance of thin films, which avoids errors from probe contact resistance.^{[9][10][11]}

Protocol: Four-Point Probe Measurement

- Equipment:
 - A four-point probe head with four equally spaced, collinear tungsten carbide needles.
 - A source measure unit (SMU) or a combination of a constant current source and a high-impedance voltmeter.^[10]
- Principle:
 - A constant DC current (I) is passed through the two outer probes.
 - The resulting voltage drop (V) is measured across the two inner probes.^[12]
 - Because the voltmeter has a very high internal impedance, negligible current flows through the inner probes, meaning the measurement is not affected by the contact resistance between the probes and the film.

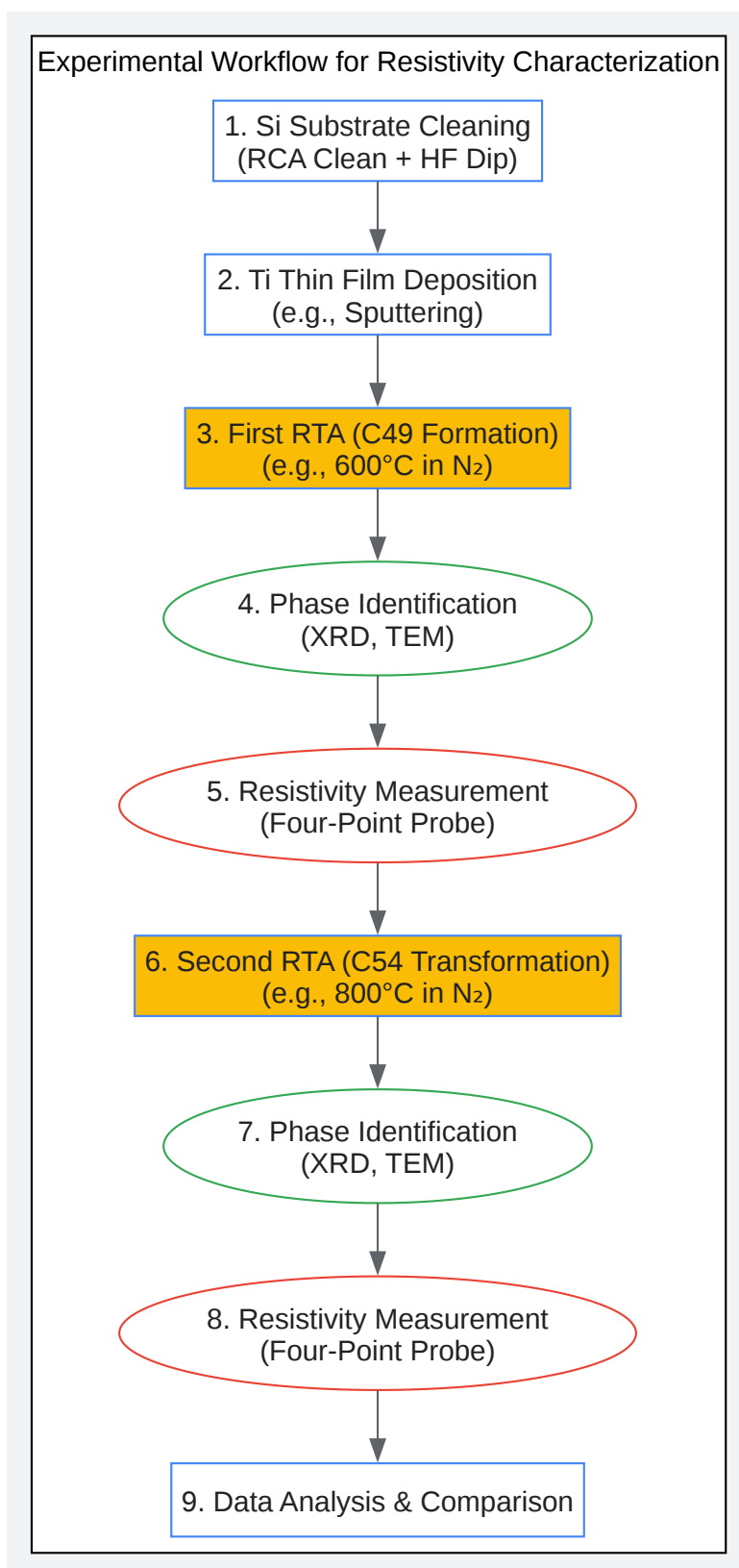
- Procedure:
 - Gently lower the four-point probe head onto the surface of the TiSi_2 thin film.
 - Apply a known current (I) through the outer probes. The current level should be high enough to get a measurable voltage but low enough to avoid sample heating.
 - Measure the voltage (V) between the inner probes.
 - Calculate the sheet resistance (R_s) using the formula:
 - $R_s = (\pi / \ln(2)) * (V / I) \approx 4.532 * (V / I)$
 - This formula applies to a large, thin film relative to the probe spacing. For finite sample sizes, a geometric correction factor is needed.[\[10\]](#)[\[12\]](#)
- Resistivity Calculation:
 - Once the sheet resistance (R_s) is known, the electrical resistivity (ρ) can be calculated if the film thickness (t) is known:
 - $\rho = R_s * t$
 - The film thickness can be measured by techniques such as cross-sectional Transmission Electron Microscopy (TEM) or profilometry.

Visualization of Processes and Pathways



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Caption: TiSi_2 phase transformation sequence with corresponding temperatures and resistivities.



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Caption: Workflow for synthesis and electrical characterization of TiSi₂ thin films.

Conclusion

The electrical resistivity of **titanium disilicide** is strongly dependent on its crystallographic phase. The metastable C49 and C40 phases, which are intermediate steps in the formation of the desired low-resistivity C54 phase, exhibit significantly higher resistivity values.^{[2][4]} Understanding and controlling the transformation from these metastable states is crucial for fabricating reliable, high-performance contacts and interconnects in modern semiconductor devices. The experimental protocols detailed herein, specifically thin film deposition followed by rapid thermal annealing and characterization by the four-point probe method, represent standard industry and research practices for managing and verifying these critical material properties.

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